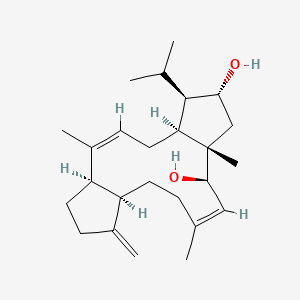
4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester
Descripción general
Descripción
4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester (MPPPME) is a synthetic compound that has recently been used in several scientific studies. It is a small molecule that has been used in a variety of applications, including as a substrate for enzymatic reactions, as a ligand for protein-protein interactions, and as a tool to study metabolic pathways. MPPPME is a versatile compound with a wide range of potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Pharmacological Metabolism
- Metabolite Identification in Horses: A study identified the major urinary metabolite of remifentanil, closely related to 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester, in horses as a hydrolysis product. This finding is crucial for forensic control in racing horses, where remifentanil abuse is a concern (Lehner et al., 2000).
Organic Synthesis
- Catalytic Methoxycarbonylation: Research on the methoxycarbonylation of alkynes using palladium complexes highlighted the formation of unsaturated esters and diesters, demonstrating the versatility of 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester in organic synthesis (Magro et al., 2010).
- Palladium-Catalyzed C-H Functionalization: The compound was utilized in a study focusing on oxindole synthesis through palladium-catalyzed C-H functionalization, indicating its application in complex organic molecule construction (Magano et al., 2014).
Analgesic Compound Development
- Analgesic Efficacy Evaluation: A study synthesized and evaluated a series of 4-anilidopiperidine analgetics, including derivatives of 4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester, for their mu opioid agonist activity and analgesic efficacy (Feldman et al., 1991).
Propiedades
IUPAC Name |
methyl 4-anilino-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-22-15(20)8-11-19-12-9-17(10-13-19,16(21)23-2)18-14-6-4-3-5-7-14;/h3-7,18H,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJUXMOGGBEUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)(C(=O)OC)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-4-(phenylamino)-1-piperidinepropanoic acid, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)
![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)
![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)
![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)


![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)